molecular formula C5H6Br2N2O2 B127087 1,3-Dibromo-5,5-dimethylhydantoin CAS No. 77-48-5

1,3-Dibromo-5,5-dimethylhydantoin

Cat. No.: B127087
CAS No.: 77-48-5
M. Wt: 285.92 g/mol
InChI Key: VRLDVERQJMEPIF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

DBDMH is primarily used as a disinfectant for water purification, recreational water treatment, and in industrial/commercial water cooling systems . It is also used as a bleaching agent in pulp and paper mills . The primary targets of DBDMH are various pathogens present in the water, including bacteria, viruses, and fungi .

Mode of Action

DBDMH acts as a source of bromine, which is equivalent to hypobromous acid (HOBr) . The bromine from DBDMH interacts with water to form HOBr and 5,5-dimethylhydantoin . With a pKa of 8.6, hypobromous acid partially dissociates in water to form “Br+”, which produces bromide ions in the process of disinfection . The bromide ions can then undergo oxidation to hypobromous acid in the presence of an oxidizer of sufficient strength .

Biochemical Pathways

The biochemical pathway involves the conversion of bromide ions to hypobromous acid in the presence of an oxidizer . This reoxidation process is commonly called “activation” of the bromide ion . The activated bromide ion then interacts with the pathogens, leading to their destruction .

Pharmacokinetics

Its effectiveness as a disinfectant would be determined by its solubility in water, which is 0.1 g/100 mL at 20 °C .

Result of Action

The result of DBDMH’s action is the destruction of pathogens in the water, making it safe for human use . It achieves this by producing bromide ions that interact with the pathogens, leading to their destruction .

Action Environment

The action of DBDMH can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its solubility in water can affect its efficacy as a disinfectant . Furthermore, the presence of an oxidizer is necessary for the activation of the bromide ion . It’s also worth noting that DBDMH is a white solid with a slight bromine odor, and it has a melting point of 197 to 203 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5,5-dimethylhydantoin can be synthesized by brominating 5,5-dimethylhydantoin. The reaction typically involves the use of bromine or a bromine source such as sodium bromide in the presence of an oxidizing agent like hydrogen peroxide . The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous bromination of 5,5-dimethylhydantoin in a controlled environment to ensure high yield and purity .

Properties

IUPAC Name

1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione
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InChI

InChI=1S/C5H6Br2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VRLDVERQJMEPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2O2
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DSSTOX Substance ID

DTXSID3035341
Record name 1,3-Dibromo-5,5-dimethylhydantoin
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Molecular Weight

285.92 g/mol
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Physical Description

Dry Powder; Other Solid, Light yellow powder; [Aldrich MSDS]
Record name 2,4-Imidazolidinedione, 1,3-dibromo-5,5-dimethyl-
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Record name 1,3-Dibromo-5,5-dimethylhydantoin
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CAS No.

77-48-5
Record name 1,3-Dibromo-5,5-dimethylhydantoin
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Record name Dibromantin
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Record name 2,4-Imidazolidinedione, 1,3-dibromo-5,5-dimethyl-
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Record name 1,3-Dibromo-5,5-dimethylhydantoin
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Record name 1,3-dibromo-5,5-dimethylhydantoin
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Record name 1,3-DIBROMO-5,5-DIMETHYLHYDANTOIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of DBDMH?

A1: The molecular formula of DBDMH is C5H6Br2N2O2, and its molecular weight is 285.94 g/mol. []

Q2: What are the typical spectroscopic characteristics of DBDMH?

A2: While the provided research doesn't delve into detailed spectroscopic analysis, it can be characterized using techniques like FTIR, 1H-NMR, 13C-NMR, and GLC. []

Q3: How is DBDMH used in organic synthesis?

A3: DBDMH serves as a versatile reagent in organic synthesis, acting as a catalyst or promoter for various reactions. It's employed in:

  • Bromination: Efficiently brominates aromatic compounds, even those with electron-withdrawing substituents, in the presence of strong acids. [] Can also be used for regioselective bromination of phenols and polyphenols. []
  • Oxidation: Oxidizes 1,3,5-trisubstituted pyrazolines to pyrazoles. [] Also oxidizes thiols to disulfides under both solution and solvent-free conditions. []
  • Synthesis of Heterocycles: Catalyzes the synthesis of polyhydroquinoline derivatives and 12-aryl-8,9,10,12-tetrahydro[a] xanthene-11-ones via one-pot multicomponent reactions. [] Also facilitates the synthesis of quinoxaline derivatives from 1,2-diamines and 1,2-dicarbonyl compounds. []
  • Protection Reactions: Acts as a catalyst for trimethylsilylation of alcohols and phenols with hexamethyldisilazane (HMDS). [] Also promotes tetrahydropyranylation of alcohols. []
  • Glycosylation: Activates thioglycosides for glycosidic bond formation in the presence of co-promoters like triflic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). []

Q4: Can you provide an example of a reaction mechanism involving DBDMH?

A5: In the acid-catalyzed bromination of aromatic compounds, DBDMH likely acts as a source of electrophilic bromine. The strong acid protonates one of the DBDMH bromine atoms, making it more electrophilic and susceptible to attack by the aromatic ring. []

Q5: What are the advantages of using DBDMH as a catalyst?

A5: DBDMH offers several benefits as a catalyst:

    Q6: How is DBDMH used in analytical chemistry?

    A6: DBDMH can replace elemental bromine in several analytical applications:

    • Determination of Phenol and Resorcinol: Offers a faster and less hazardous alternative to the Koppeschaar reaction, which traditionally uses chloroform. []
    • Iron Limit Tests: Can replace bromine water in iron limit tests for substances like maleic acid and titanium dioxide. []
    • Drug Identification: Replaces elemental bromine in color reactions for identifying drugs like aloes, amiloride hydrochloride, and chlorhexidine. []

    Q7: What is the environmental impact of DBDMH?

    A8: While DBDMH itself is a brominating agent, it can be used to replace more environmentally hazardous reagents like elemental bromine and chloroform in various applications. [, ]

    Q8: Are there any alternatives to DBDMH?

    A9: Yes, alternatives to DBDMH exist depending on the specific application. For example, N-bromosuccinimide (NBS) is another common brominating agent. [, ] The choice of reagent depends on factors like reaction conditions, desired selectivity, and cost.

    Q9: What safety precautions should be taken when handling DBDMH?

    A10: DBDMH should be handled with care as it is an oxidizing agent and can be irritating to the skin and respiratory system. [] Always consult the safety data sheet before handling DBDMH.

    Q10: How is DBDMH used as a disinfectant?

    A11: DBDMH is a powerful disinfectant, effective against a broad spectrum of microorganisms, including bacteria, viruses, and fungi. [, ] It's used in various applications, such as:

    • Water Treatment: Controls microbial growth in swimming pools, spas, and industrial water systems. [, ]
    • Agriculture: Disinfects poultry houses, animal drinking water, and equipment. []

    Q11: How does DBDMH interact with microcystin in water treatment?

    A12: DBDMH effectively removes microcystin toxins (MC-LR and MC-RR) from water. Studies demonstrate a high removal rate under optimized conditions, indicating its potential application in drinking water treatment. []

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